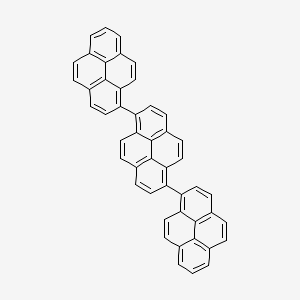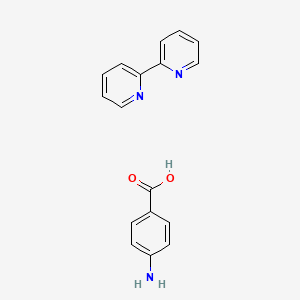![molecular formula C22H13Br B14211122 Benzene, 1-[(4-bromophenyl)ethynyl]-3-(phenylethynyl)- CAS No. 832744-39-5](/img/structure/B14211122.png)
Benzene, 1-[(4-bromophenyl)ethynyl]-3-(phenylethynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-[(4-bromophenyl)ethynyl]-3-(phenylethynyl)- is a complex organic compound with the molecular formula C14H8Br2. This compound is characterized by the presence of two ethynyl groups attached to a benzene ring, with one of the ethynyl groups further substituted by a bromophenyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(4-bromophenyl)ethynyl]-3-(phenylethynyl)- typically involves the coupling of 1-bromo-4-ethynylbenzene with phenylacetylene. This reaction is often catalyzed by palladium complexes under an inert atmosphere, such as nitrogen or argon. The reaction conditions usually include a base, such as triethylamine, and a solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-[(4-bromophenyl)ethynyl]-3-(phenylethynyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction Reactions: The compound can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like liquid ammonia or DMF.
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in aqueous or organic solvents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Aplicaciones Científicas De Investigación
Benzene, 1-[(4-bromophenyl)ethynyl]-3-(phenylethynyl)- is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of Benzene, 1-[(4-bromophenyl)ethynyl]-3-(phenylethynyl)- involves its interaction with molecular targets, such as enzymes or receptors. The ethynyl groups can participate in π-π interactions with aromatic residues in proteins, while the bromophenyl group can form halogen bonds with nucleophilic sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-4-(phenylethynyl)benzene
- 1-Bromo-4-ethynylbenzene
- 1-Ethynyl-4-(phenylethynyl)benzene
Uniqueness
Benzene, 1-[(4-bromophenyl)ethynyl]-3-(phenylethynyl)- is unique due to the presence of both bromophenyl and phenylethynyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various research fields, making it a valuable compound for scientific investigations.
Propiedades
Número CAS |
832744-39-5 |
|---|---|
Fórmula molecular |
C22H13Br |
Peso molecular |
357.2 g/mol |
Nombre IUPAC |
1-bromo-4-[2-[3-(2-phenylethynyl)phenyl]ethynyl]benzene |
InChI |
InChI=1S/C22H13Br/c23-22-15-13-19(14-16-22)10-12-21-8-4-7-20(17-21)11-9-18-5-2-1-3-6-18/h1-8,13-17H |
Clave InChI |
NYQGUDKGHPAXEF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=CC(=CC=C2)C#CC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


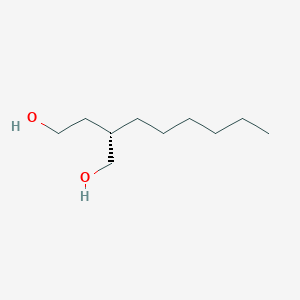
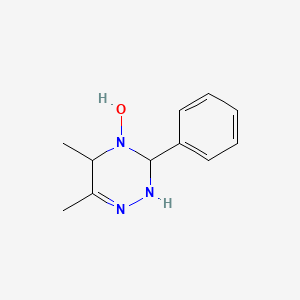
![2,2'-[(Pyridazin-3-yl)methylene]bis(6-tert-butyl-4-methylphenol)](/img/structure/B14211054.png)
![5-[(Benzenesulfonyl)(chloro)methyl]-3-phenyl-2,5-dihydro-1,2,4-triazine](/img/structure/B14211059.png)
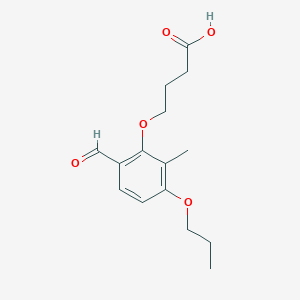
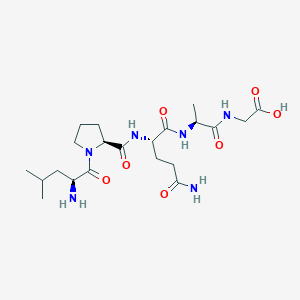
![N-[2-(Acetyloxy)benzoyl]glycyl-D-alanyl-D-alanine](/img/structure/B14211074.png)
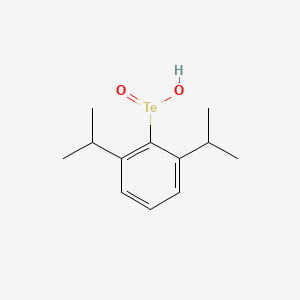
![N'-(3,3-diphenylpropyl)-N-[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14211085.png)

